![molecular formula C11H10N2O4 B2668893 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid CAS No. 923200-35-5](/img/structure/B2668893.png)
4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid” is a chemical compound with the CAS Number: 923200-35-5 . Its molecular weight is 234.21 and its IUPAC name is 4-[(2,5-dioxo-1-imidazolidinyl)methyl]benzoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H10N2O4/c14-9-5-12-11(17)13(9)6-7-1-3-8(4-2-7)10(15)16/h1-4H,5-6H2,(H,12,17)(H,15,16) . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 234.21 and a molecular formula of C11H10N2O4 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
One significant application of compounds related to 4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoic acid is in the synthesis of new compounds with antimicrobial activities. Research by Abd El-Meguid (2014) focused on constructing compounds containing a similar moiety, 4-(5-benzoyl-benzoimidazol-2), incorporated into different amino acids and sulfamoyl or pyrrole analogues. These compounds demonstrated significant effectiveness against various gram-positive and gram-negative bacteria, as well as fungi (Abd El-Meguid, 2014).
Syntheses and Studies as Anti-Tuberculosis Inhibitors
Research on derivatives of this compound also extends to the field of tuberculosis treatment. Liu, Zhong, and Li (2012) synthesized derivatives such as (Z)-2-substituted-5-(4-((2-substituted-5-oxoimidazolidin-4-ylidene)methyl)benzamido)benzoic acid as potential FabH inhibitors, a type of enzyme involved in the synthesis of mycolic acids essential for mycobacteria (Liu, Zhong, & Li, 2012).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Rbaa et al. (2020) synthesized new benzimidazole derivatives, showing that these compounds, which share a structural similarity with this compound, are effective against corrosion of steel in acidic environments (Rbaa et al., 2020).
Anticancer Activity Evaluation
The derivatives of this compound have been evaluated for their potential anticancer activities. Soni et al. (2015) synthesized novel compounds using a common intermediate related to this compound and evaluated their anticancer activity, highlighting the potential of these compounds in cancer treatment (Soni et al., 2015).
Coordination Polymers
This compound and its derivatives have been utilized in the synthesis of coordination polymers. He et al. (2020) synthesized coordination polymers based on a related compound, exploring their structures and properties, which is a significant area of research in material science (He et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-9-5-12-11(17)13(9)6-7-1-3-8(4-2-7)10(15)16/h1-4H,5-6H2,(H,12,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPQRWGRCZWBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2668811.png)
![2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2668812.png)
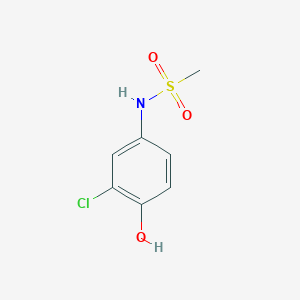
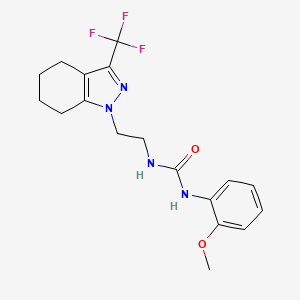
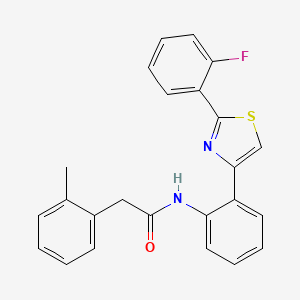
![N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B2668818.png)

![methyl 4-[[4-[(E)-2-cyano-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]-2-methoxyphenoxy]methyl]benzoate](/img/structure/B2668824.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)propanamide](/img/structure/B2668827.png)

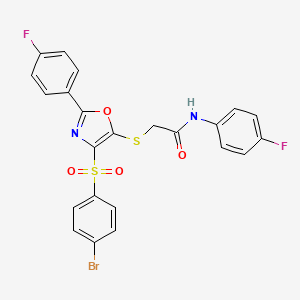
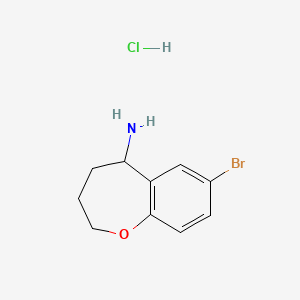
![{9-methyl-2-(2-methylphenyl)-4-[(pyridin-4-ylmethyl)thio]-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2668832.png)
